molecular formula C9H10ClNO3 B3011901 Ethyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate CAS No. 86129-62-6

Ethyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B3011901
CAS No.: 86129-62-6
M. Wt: 215.63
InChI Key: LCAOURNJLXCNNF-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 86129-62-6) is a pyridine derivative with the molecular formula C₉H₁₀ClNO₃ and a molecular weight of 215.63 g/mol . Its structure features a 2-oxo-1,2-dihydropyridine core substituted with a chlorine atom at the 4-position, a methyl group at the 6-position, and an ethyl ester at the 3-position. This compound is typically stored at 2–8°C under inert gas to ensure stability .

Properties

IUPAC Name

ethyl 4-chloro-6-methyl-2-oxo-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-3-14-9(13)7-6(10)4-5(2)11-8(7)12/h4H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAOURNJLXCNNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(NC1=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86129-62-6
Record name ethyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include:

    Reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate: This step is carried out under reflux conditions.

    Addition of hydrazine hydrate: This step is performed at room temperature, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydropyridine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, oxidized products, and reduced dihydropyridine derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H10ClNO3
  • Molecular Weight : 215.63 g/mol
  • CAS Number : 86129-62-6

The compound features a dihydropyridine ring structure, which is crucial for its biological activity and interactions with various biomolecules.

Medicinal Chemistry Applications

Ethyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate has been studied for its neuroprotective and anti-inflammatory properties. Its ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential for neurological disorders.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective effects by modulating oxidative stress and apoptosis pathways. In vitro studies have demonstrated its ability to protect neuronal cells from damage induced by toxic agents.

Anti-inflammatory Activity

Studies have shown that similar compounds can inhibit inflammatory cytokines, making this compound a candidate for developing anti-inflammatory drugs.

Case Study 1: Neuroprotection in Animal Models

In a study involving rodent models of neurodegenerative diseases, administration of this compound resulted in reduced neuronal loss and improved cognitive function. The mechanism was attributed to its antioxidant properties and ability to modulate neuroinflammatory responses.

Case Study 2: Inhibition of Drug Metabolism

A pharmacokinetic study highlighted that co-administration of this compound with other medications altered their metabolism due to CYP1A2 inhibition. This finding emphasizes the need for careful consideration when using this compound alongside other therapeutics.

Summary of Applications

Application AreaDescription
Neuroprotection Protects neuronal cells from oxidative damage and apoptosis
Anti-inflammatory Inhibits inflammatory pathways and cytokines
Drug Metabolism Modulates the activity of CYP1A2 affecting pharmacokinetics of co-drugs

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s lipophilic nature allows it to penetrate cell membranes, making it effective against certain types of bacteria . It may also interact with enzymes and receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The physicochemical properties of this compound are influenced by its substituents. A comparative analysis with similar esters is summarized below:

Compound Name Substituents Melting Point (°C) Molecular Weight Key Features
Ethyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate 4-Cl, 6-Me, 3-COOEt Not reported 215.63 Chlorine enhances lipophilicity; stable under inert storage conditions.
Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate 4-OH, 6-Me, 3-COOEt 216–222 197.19 Hydroxyl group increases polarity and hydrogen-bonding potential.
Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate 4-Me, 6-CF₃, 3-COOEt Not reported 257.19 Trifluoromethyl group enhances electron-withdrawing effects and stability.
Ethyl 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylate 1-Bn, 5-(2-OHBz), 3-COOEt 115–117 353.37 Benzyl and hydroxybenzoyl groups introduce steric bulk and bioactivity.

Key Observations :

  • Chlorine vs.
  • Trifluoromethyl Effects : The CF₃ group in the 6-position (CAS 1335921-53-3) enhances thermal and chemical stability due to strong electron-withdrawing effects .
  • Steric Modifications : Benzyl and aromatic acyl groups (e.g., compound 8 in ) reduce solubility in polar solvents but may enhance binding to hydrophobic biological targets.

Reactivity and Stability

  • Decarboxylation : Under Krapcho conditions (K₂CO₃, DMF/H₂O), esters on the 2-pyridone scaffold undergo decarboxylation. The electron-withdrawing chlorine atom in this compound likely stabilizes the ester against hydrolysis compared to electron-donating groups .
  • Synthetic Routes: Analogues like Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate are synthesized via esterification of pyridone carboxylic acids with ethanol and H₂SO₄ . Chlorination at the 4-position may involve electrophilic substitution or directed metalation.

Biological Activity

Ethyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS No. 86129-62-6) is a pyridine derivative with significant potential in various biological applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

This compound has the molecular formula C9H10ClNO3C_9H_{10}ClNO_3 and a molecular weight of approximately 215.63 g/mol. The compound features a dihydropyridine ring structure that is crucial for its biological activity.

Target Enzymes and Pathways

Research indicates that compounds similar to this compound interact with various enzymes and biochemical pathways:

  • Ecto-5’-nucleotidase : This enzyme is involved in purine metabolism and is a target for compounds aiming to modulate inflammatory responses.
  • CYP1A2 Inhibition : The compound has been shown to inhibit CYP1A2, an enzyme critical for drug metabolism, which may influence the pharmacokinetics of co-administered drugs.
  • NF-kB Pathway : Similar compounds have been reported to inhibit the NF-kB inflammatory pathway, suggesting potential anti-inflammatory properties.

Absorption and Distribution

This compound exhibits high gastrointestinal absorption and is permeable through the blood-brain barrier (BBB), making it a candidate for neurological applications.

Biological Activities

In Vitro Studies

In vitro studies on related compounds have shown promising results in cancer therapy. For example, some derivatives exhibited significant apoptosis induction in cancer cell lines, indicating that structural modifications can enhance biological activity .

CompoundActivityReference
Ethyl 4-chloro derivativesAntitumor activity
Piperidine analogsCytotoxicity against FaDu cells
Copper(II) complexesHigh cytotoxicity against gastric cancer

Structure–Activity Relationship (SAR)

The structure–activity relationship studies highlight that the presence of specific functional groups in the dihydropyridine structure can significantly affect biological outcomes. For instance, modifications that enhance hydrophobic interactions often lead to improved binding affinity for target proteins involved in cancer progression .

Q & A

Q. What strategies enable structure-activity relationship (SAR) studies to optimize pharmacological properties?

  • Methodology : Synthesize derivatives with varied substituents (e.g., replacing chloro with nitro or methoxy groups) and correlate changes in logP, solubility, and bioactivity. Use QSAR models to prioritize candidates for synthesis .

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